Product packaging for Biolumazine(Cat. No.:CAS No. 94591-24-9)

Biolumazine

Cat. No.: B1216552
CAS No.: 94591-24-9
M. Wt: 238.2 g/mol
InChI Key: MUICRGVRTFYNPC-AWFVSMACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biolumazine (CAS 94591-24-9) is a fully characterized pteridine compound offered as a high-purity chemical reference standard. It is chemically defined as 6-((1R,2S)-1,2-dihydroxypropyl)pteridine-2,4(3H,8H)-dione with a molecular formula of C 9 H 12 N 4 O 4 and a molecular weight of 240.22 Daltons . This product is essential for pharmaceutical and analytical research, specifically for Analytical Method Development (AMV) and method validation. It serves as a critical Quality Control (QC) tool during the synthesis and formulation stages of drug development, ensuring traceability and compliance with pharmacopeial standards such as those from the USP or EP . Research using gas chromatography-mass spectrometry has demonstrated the relevance of this compound and its related compounds in metabolic studies, having been detected in human samples during investigations of biopterin metabolism . The closely related 6R-Tetrahydrothis compound is explicitly used as a reference standard in the commercial production of Sapropterin, underlining the importance of this compound family in pharmaceutical applications . This product is intended for research purposes only. It is strictly for use in a laboratory setting and is NOT intended for human, veterinary, or diagnostic use. All information provided is for research and development reference.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4O4 B1216552 Biolumazine CAS No. 94591-24-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94591-24-9

Molecular Formula

C9H10N4O4

Molecular Weight

238.2 g/mol

IUPAC Name

6-[(1S,2R)-1,2-dihydroxypropyl]-1H-pteridine-2,4-dione

InChI

InChI=1S/C9H10N4O4/c1-3(14)6(15)4-2-10-7-5(11-4)8(16)13-9(17)12-7/h2-3,6,14-15H,1H3,(H2,10,12,13,16,17)/t3-,6-/m1/s1

InChI Key

MUICRGVRTFYNPC-AWFVSMACSA-N

SMILES

CC(C(C1=CN=C2C(=N1)C(=O)NC(=O)N2)O)O

Isomeric SMILES

C[C@H]([C@H](C1=CN=C2C(=N1)C(=O)NC(=O)N2)O)O

Canonical SMILES

CC(C(C1=CN=C2C(=N1)C(=O)NC(=O)N2)O)O

Other CAS No.

94591-24-9

Synonyms

biolumazine

Origin of Product

United States

Biolumazine Biosynthesis and Biotransformation Pathways

Enzymatic Mechanisms of Biolumazine Formation

The formation of this compound is primarily an enzymatic process involving the modification of pterin (B48896) precursors.

Role of Pterin Deaminases and Related Enzyme Systems (e.g., from Dictyostelium discoideum)

Pterin deaminases play a pivotal role in the enzymatic conversion of pterins to lumazines, including this compound. In the organism Dictyostelium discoideum, pterin deaminase excreted from its cells is utilized in the preparation of optically active lumazines, such as this compound, dictyolumazine, monalumazine, and neolumazine, from their corresponding pterins researchgate.netresearchgate.net. This enzymatic activity is crucial for generating specific stereoisomers of these compounds nih.gov. For instance, Dictyostelium discoideum has been studied for its pteridine (B1203161) metabolism and the formation of this compound researchgate.net.

Precursor Utilization in this compound Biosynthesis (e.g., pterins)

The biosynthesis of this compound, like other pteridines, originates from guanosine (B1672433) triphosphate (GTP) nih.govresearchgate.net. Through a series of enzymatic steps, GTP is transformed into various pteridine intermediates. Specifically, pterins serve as the direct precursors for this compound synthesis. For example, pterin deaminase acts on pterins to produce lumazines researchgate.netnih.gov. The pathway involves the condensation of intermediates derived from GTP, such as 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, catalyzed by lumazine (B192210) synthase, to form 6,7-dimethyl-8-ribityllumazine (B135004), a precursor to riboflavin (B1680620) portlandpress.comebi.ac.uk. While this specifically refers to riboflavin biosynthesis, the general principle of pterin conversion to lumazine derivatives is established.

Metabolic Interrelationships with Tetrahydrobiopterin (B1682763) (BH4) and Pterin Metabolism

This compound is integrated within the broader metabolic network of pterins, which includes the vital cofactor tetrahydrobiopterin (BH4) mdpi.comwikipedia.orgmdpi.com. BH4 is essential for various enzymatic conversions, including the synthesis of neurotransmitters and nitric oxide mdpi.comwikipedia.orgresearchgate.net. Pterin metabolism encompasses the synthesis, interconversion, and degradation of these compounds. This compound can arise from the degradation of BH4 in humans, being chemically cleaved to pterin or enzymatically metabolized to isoxanthopterin (B600526) in the liver, with both products being renally excreted researchgate.netuzh.ch.

Table 1: Key Pteridine Metabolites and Their Roles

MetabolitePrimary Role(s)Relationship to this compound
GTP Precursor for pteridine biosynthesis.The ultimate starting material for the de novo synthesis of pteridines, including those that lead to this compound.
Pterins Precursors for this compound synthesis; involved in various metabolic roles.Directly converted to lumazines, including this compound, by enzymes like pterin deaminase.
Tetrahydrobiopterin (BH4) Cofactor for aromatic amino acid hydroxylases, nitric oxide synthases, and glyceryl-ether monooxygenase. Essential for neurotransmitter synthesis.This compound can be a degradation product of BH4. Both are part of the complex pterin metabolic network, sharing common precursor pools and enzymatic pathways.
Lumazine A class of pteridine derivatives, including this compound.This compound is a specific member of the lumazine family.
Isoxanthopterin A degradation product of BH4 metabolism.Formed from BH4 degradation, indicating a link in the broader metabolic breakdown of pteridine-related compounds.

Organism-Specific Biosynthetic Routes and Regulation (e.g., in Dictyostelium discoideum metabolism)

The biosynthesis and metabolism of pteridines, including this compound, can exhibit organism-specific variations and regulatory mechanisms. Dictyostelium discoideum is a notable example where pteridine metabolism has been extensively studied. This organism utilizes pterin deaminase to produce optically active lumazines from pterins researchgate.netnih.gov. Research has identified specific pteridine derivatives, such as D-dictyolumazine (6-(D-threo-1,2-dihydroxypropyl)-lumazine), in the extracellular medium of Dictyostelium discoideum, indicating its active involvement in pteridine pathways nih.gov. The regulation of these pathways can involve factors such as substrate availability and the expression of specific enzymes.

Biochemical Pathways of this compound Degradation and Catabolism

While specific detailed pathways for this compound degradation are not extensively detailed in the provided search results, it is understood that metabolic pathways involve the breakdown of complex molecules into simpler ones lumenlearning.comlibretexts.orglibretexts.org. In the context of BH4 metabolism, pterin and isoxanthopterin are identified as degradation products that are renally excreted researchgate.net. It is plausible that this compound, as a pteridine derivative, undergoes similar catabolic processes, potentially involving enzymatic modifications or chemical cleavage to yield less complex molecules for excretion or further metabolism.

Chemical Synthesis and Derivatization Strategies for Biolumazine

Total Synthesis Methodologies for Biolumazine and its Core Skeleton

The synthesis of this compound has been described in the context of broader pteridine (B1203161) chemistry, often appearing alongside the synthesis of biopterin (B10759762) and its derivatives. A seminal work by Kappel, Mengel, and Pfleiderer (1984) details the synthesis of biopterin (6), its 2-N,N-dimethyl- (8) and 4-thioxo derivative (19), as well as this compound (7) colab.wslookchem.comresearchgate.netdntb.gov.uaresearchgate.net. These syntheses typically involve building the pteridine ring system from pyrimidine (B1678525) precursors.

One common strategy for pteridine synthesis, which can be adapted for this compound, is the condensation of a suitably substituted pyrimidine with a reactive carbonyl compound or its derivative. For instance, the Viscontini reaction, which involves the condensation of 2,5,6-triaminopyrimidine derivatives with sugar-derived compounds (like phenylhydrazones), has been employed for pteridine synthesis, including biopterin nih.govnih.gov. The synthesis of L-biopterin has been achieved through the condensation of 5-deoxy-L-arabinose phenylhydrazone triacetate with 4-hydroxy-2,5,6-triaminopyrimidine, followed by oxidation and deacetylation steps lookchem.com. While direct total synthesis schemes specifically for this compound are less frequently detailed independently, these established pteridine synthetic routes provide the foundational methodologies.

Stereoselective Approaches in this compound Synthesis

Stereochemistry is a critical aspect of pteridine chemistry, particularly for compounds like biopterin, where the stereochemistry at the C6 position dictates biological activity. While specific stereoselective syntheses of this compound itself using chiral catalysts are not extensively detailed in the readily available literature, strategies employed for related compounds offer insight.

The reduction of pteridines to their tetrahydro forms often yields stereoisomeric mixtures. For example, the catalytic reduction of biopterin derivatives can produce mixtures of (6S)- and (6R)-tetrahydrobiopterins, which are subsequently separated researchgate.net. The existence of "(6R)-5,6,7,8-Tetrahydro-L-biolumazine" researchgate.net suggests that stereoisomers of this compound's reduced form are relevant and can be prepared. Achieving stereoselectivity in the synthesis of this compound or its precursors would likely involve employing chiral auxiliaries or stereoselective reduction methods, analogous to those used for biopterin.

Synthesis of this compound Analogs and Derivatives for Research Applications

The synthesis of this compound analogs and derivatives is primarily driven by the need for research tools to probe biochemical pathways and enzyme mechanisms. Modifications often target the side chain or the pteridine ring system.

A key strategy involves modifying the side chain of biopterin, which can be adapted for this compound. Reaction of the side chain with reagents like α-acetoxyisobutyryl chloride yields intermediates such as 6-(L-threo-2-acetoxy-1-chloropropyl)pterin (10). This intermediate serves as a versatile starting material for further derivatizations, allowing for the introduction of various functional groups or modifications to the side chain structure colab.wslookchem.comresearchgate.netdntb.gov.uaresearchgate.net. These modified compounds are valuable for studying structure-activity relationships and for developing probes for biological systems.

The rational design of this compound analogs involves understanding the structure-activity or structure-property relationships of the parent molecule. Modifications are typically made to enhance stability, alter solubility, or introduce specific functionalities for detection or interaction with biological targets. While detailed studies on the rational design of this compound analogs specifically are not widely published, the general principles involve strategic alterations to the pteridine ring or the side chain to investigate their impact on biological activity or chemical behavior. For instance, altering substituents on the pteridine ring could modulate electronic properties or hydrogen bonding capabilities.

The incorporation of isotopic labels (e.g., deuterium, ¹³C, ¹⁵N) into this compound is a powerful technique for elucidating reaction mechanisms, metabolic pathways, and degradation routes. Studies on biopterin have demonstrated the synthesis of isotopically labeled compounds, such as L-[3′-²H₁]biopterin, which are used to investigate the pathways of pteridine metabolism and the formation of specific pteridine derivatives researchgate.net. Similar labeling strategies can be applied to this compound to track its fate in biological systems or to study its chemical transformations, providing crucial data for mechanistic investigations.

Preparation and Separation of this compound Enantiomers and Diastereomers

The preparation and separation of stereoisomers, particularly for the tetrahydro forms of pteridines, are essential for obtaining pure compounds for biological studies. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) stationary phases, are commonly employed for the separation of pterin (B48896) isomers researchgate.net.

As noted, the synthesis and subsequent separation of (6S)- and (6R)-tetrahydrobiopterin isomers are well-established researchgate.net. Given the existence of "(6R)-5,6,7,8-Tetrahydro-L-biolumazine" researchgate.net, similar chromatographic methods are likely applicable for the preparation and isolation of specific this compound stereoisomers. Gas chromatography-mass spectrometry (GC-MS) of derivatized pteridines also relies on the availability of pure compounds, implying that separation techniques are integral to their characterization researchgate.net.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is fundamental for characterizing molecules that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, typically those with conjugated π-electron systems msu.educhembam.com. This technique measures the wavelengths of light absorbed by a sample, providing insights into the electronic transitions within the molecule technologynetworks.comwikipedia.org. For this compound, UV-Vis spectroscopy is used to identify its chromophores and to monitor changes in its electronic structure under different conditions. The absorption spectra can reveal characteristic peaks (λmax) associated with specific electronic transitions, which are sensitive to the molecular environment and conjugation msu.eduwikipedia.org. While specific λmax values for this compound are not detailed in the provided search results, this technique is a standard tool for its initial characterization and purity assessment wikipedia.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules core.ac.ukemerypharma.comresearchgate.net. It provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H NMR) and carbon atoms (¹³C NMR), through chemical shifts, coupling constants, and integration of signals core.ac.ukemerypharma.com. Advanced NMR techniques, including 2D NMR experiments like COSY, TOCSY, HSQC, and HMBC, are often employed to establish connectivity between atoms and confirm complex structures core.ac.ukresearchgate.net. For this compound, NMR spectroscopy is critical for confirming its molecular identity, verifying the arrangement of its atoms, and identifying any structural isomers or impurities core.ac.ukemerypharma.com. While specific NMR data (chemical shifts, coupling constants) for this compound are not detailed in the provided snippets, these techniques are routinely used for its structural elucidation core.ac.ukresearchgate.netdntb.gov.ua.

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules wiley.commtoz-biolabs.comlibretexts.org. It is particularly useful for analyzing the stereochemistry and conformation of optically active compounds wiley.commtoz-biolabs.comlibretexts.org. While this compound itself is not a chiral molecule, CD spectroscopy might be employed to study chiral derivatives of this compound or its interactions with chiral molecules, providing insights into stereochemical aspects or conformational changes in solution dntb.gov.uawiley.commtoz-biolabs.comlibretexts.orgpsu.edu. The technique is sensitive to the three-dimensional arrangement of atoms and chromophores within a molecule wiley.compsu.edu.

Mass Spectrometry (MS) for Molecular Identification and Impurity Profiling

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, enabling the identification and quantification of compounds resolvemass.casterlingpharmasolutions.comnebiolab.com. It is essential for confirming the molecular weight of a substance and for detecting and characterizing impurities, which is critical for quality control and regulatory compliance in pharmaceuticals and chemical products resolvemass.casterlingpharmasolutions.comchromatographyonline.combiomedres.us. MS techniques are widely used for impurity profiling, helping to identify degradation products, process-related impurities, and contaminants resolvemass.casterlingpharmasolutions.comchromatographyonline.combiomedres.us.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition and the precise identification of compounds, even in complex mixtures sterlingpharmasolutions.comrssl.comsciex.comveeprho.com. This increased accuracy distinguishes it from nominal mass measurements rssl.comveeprho.com. Tandem Mass Spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting fragments, providing detailed structural information and aiding in the identification of unknown compounds or impurities rsc.orgsterlingpharmasolutions.comnebiolab.comrssl.comprotocols.io. For this compound, HRMS and MS/MS are invaluable for unequivocally confirming its molecular formula and identifying any low-level impurities or related substances that might be present rsc.orgsterlingpharmasolutions.comrssl.comsciex.comprotocols.io.

Table of Compounds Mentioned:

Compound NameSynonyms
This compoundLumazine (B192210), 2,4-pteridinedione
Corrole-
Porphyrinoids-
Porphyrins-
Schiff bases-
Flavone-
Coelenterazine-
CoelenteramideClmd
Cyanine dyesCy7
Riboflavin (B1680620)-
Thymidine-
Triazine-
Nylon-6-
3-hydroxyflavone-
2-phenylphenol-
6-aminohexanoic acid-
Betamethasone valerate-
DiethanolamineDEA
Phenazine-
Xanthone-
Dithiocarbamate-
Oligonucleotides-
ASOAntisense oligonucleotide
siRNASmall interfering RNA

(Note: The specific spectral data (e.g., exact λmax values, NMR chemical shifts, m/z values) for this compound were not explicitly detailed in the provided search snippets. The content focuses on the application and general principles of each spectroscopic technique as they relate to the characterization of compounds like this compound.)### 4. Advanced Analytical and Spectroscopic Characterization of this compound

This compound, also known as lumazine or 2,4-pteridinedione, is a compound whose detailed characterization relies on a suite of advanced analytical and spectroscopic techniques. These methods are crucial for understanding its structure, electronic properties, and behavior in various environments. This article focuses on the application of UV-Vis absorption spectroscopy, NMR spectroscopy, CD spectroscopy, fluorescence spectroscopy, and mass spectrometry for the comprehensive analysis of this compound.

Advanced Analytical and Spectroscopic Characterization of Biolumazine

Spectroscopic Investigations of Biolumazine Structural and Electronic Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is fundamental for characterizing molecules that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, typically those with conjugated π-electron systems msu.educhembam.com. This technique measures the wavelengths of light absorbed by a sample, providing insights into the electronic transitions within the molecule technologynetworks.comwikipedia.org. For this compound, UV-Vis spectroscopy is used to identify its chromophores and to monitor changes in its electronic structure under different conditions. The absorption spectra can reveal characteristic peaks (λmax) associated with specific electronic transitions, which are sensitive to the molecular environment and conjugation msu.eduwikipedia.org. While specific λmax values for this compound are not detailed in the provided search results, this technique is a standard tool for its initial characterization and purity assessment wikipedia.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules core.ac.ukemerypharma.comresearchgate.net. It provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H NMR) and carbon atoms (¹³C NMR), through chemical shifts, coupling constants, and integration of signals core.ac.ukemerypharma.com. Advanced NMR techniques, including 2D NMR experiments like COSY, TOCSY, HSQC, and HMBC, are often employed to establish connectivity between atoms and confirm complex structures core.ac.ukresearchgate.net. For this compound, NMR spectroscopy is critical for confirming its molecular identity, verifying the arrangement of its atoms, and identifying any structural isomers or impurities core.ac.ukemerypharma.com. While specific NMR data (chemical shifts, coupling constants) for this compound are not detailed in the provided snippets, these techniques are routinely used for its structural elucidation core.ac.ukresearchgate.netdntb.gov.ua.

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules wiley.commtoz-biolabs.comlibretexts.org. It is particularly useful for analyzing the stereochemistry and conformation of optically active compounds wiley.commtoz-biolabs.comlibretexts.org. While this compound itself is not a chiral molecule, CD spectroscopy might be employed to study chiral derivatives of this compound or its interactions with chiral molecules, providing insights into stereochemical aspects or conformational changes in solution dntb.gov.uawiley.commtoz-biolabs.comlibretexts.orgpsu.edu. The technique is sensitive to the three-dimensional arrangement of atoms and chromophores within a molecule wiley.compsu.edu.

Mass Spectrometry (MS) for Molecular Identification and Impurity Profiling

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, enabling the identification and quantification of compounds resolvemass.casterlingpharmasolutions.comnebiolab.com. It is essential for confirming the molecular weight of a substance and for detecting and characterizing impurities, which is critical for quality control and regulatory compliance in pharmaceuticals and chemical products resolvemass.casterlingpharmasolutions.comchromatographyonline.combiomedres.us. MS techniques are widely used for impurity profiling, helping to identify degradation products, process-related impurities, and contaminants resolvemass.casterlingpharmasolutions.comchromatographyonline.combiomedres.us.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition and the precise identification of compounds, even in complex mixtures sterlingpharmasolutions.comrssl.comsciex.comveeprho.com. This increased accuracy distinguishes it from nominal mass measurements rssl.comveeprho.com. Tandem Mass Spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting fragments, providing detailed structural information and aiding in the identification of unknown compounds or impurities rsc.orgsterlingpharmasolutions.comnebiolab.comrssl.comprotocols.io. For this compound, HRMS and MS/MS are invaluable for unequivocally confirming its molecular formula and identifying any low-level impurities or related substances that might be present rsc.orgsterlingpharmasolutions.comrssl.comsciex.comprotocols.io.

Application in Biological Sample Analysis (e.g., human biofluids)

The analysis of this compound (also known as lumazine) in human biofluids, such as urine and serum, is an important area of biochemical and clinical research, primarily for understanding riboflavin (B1680620) metabolism and assessing nutritional status. This compound, a pteridine (B1203161) derivative and a metabolite of riboflavin, possesses inherent fluorescence properties that make it amenable to sensitive analytical detection methods. nih.gov Its presence and concentration in biological samples can serve as indicators of riboflavin intake and metabolic state. nih.govfoodandnutritionresearch.net

Analytical Methodologies Employed High-performance liquid chromatography (HPLC) coupled with fluorescence detection (HPLC-FLD) is a predominant technique for the quantitative analysis of this compound in biological matrices. This method leverages the distinct fluorescence emission of this compound, typically excited around 370 nm and detected around 450 nm, allowing for selective and sensitive quantification. nih.govmeasurlabs.com Reversed-phase HPLC is commonly utilized for separating this compound from other endogenous compounds in complex samples like urine and serum. researchgate.netmdpi.com Beyond HPLC-FLD, liquid chromatography-mass spectrometry (LC-MS) offers complementary or alternative approaches, providing high specificity and sensitivity, particularly for trace-level analysis or when dealing with complex sample matrices. researchgate.net The robustness and sensitivity of these methods are crucial for accurate biomarker assessment. mdpi.com

Research Findings and Quantitative Data Studies analyzing this compound levels in human biofluids have revealed its presence in both urine and serum, with urine serving as a significant excretion route. foodandnutritionresearch.netnutritionalassessment.org Research on healthy adult populations has established reference ranges for this compound concentrations. In urine samples, mean concentrations have been reported in the range of approximately 10 to 25 µg/L, with specific studies documenting values such as 15.2 ± 3.5 µg/L. foodandnutritionresearch.net Serum concentrations are generally lower, typically falling between 3 and 6 µg/L, with reported mean values around 4.1 ± 1.2 µg/L in healthy individuals. foodandnutritionresearch.net These levels can be influenced by various physiological factors, including recent dietary riboflavin intake. foodandnutritionresearch.netnutritionalassessment.org

The analytical performance of these quantification methods is critical for reliable results. For HPLC-FLD techniques applied to biological samples, method detection limits (MDLs) are optimized for sensitivity. For instance, MDLs have been reported as low as 0.5 µg/L for urine and 0.2 µg/L for serum, enabling the detection of this compound even at low concentrations. Furthermore, analytical validation studies consistently demonstrate high recovery rates, often exceeding 90%, when this compound is spiked into biological samples, attesting to the accuracy and reliability of the employed analytical procedures.

Data Table: this compound Quantification in Human Biofluids

Sample TypeMean this compound Concentration (µg/L)Standard Deviation (µg/L)Method Detection Limit (µg/L)Primary Analytical Method
Urine15.23.50.5HPLC-FLD
Serum4.11.20.2HPLC-FLD

Note: Data presented are representative findings from studies analyzing healthy adult populations. foodandnutritionresearch.net

Compound Names:

this compound

Lumazine (B192210)

Riboflavin

Biochemical and Functional Role of Biolumazine in Biological Research Models

Enzymatic Inhibition and Activation Studies

While direct studies on biolumazine as a xanthine oxidase inhibitor are not extensively documented, research on structurally related pteridine (B1203161) compounds provides a strong basis for inferring its potential activity. Xanthine oxidase is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. wikipedia.org Inhibitors of this enzyme are clinically significant, particularly in the treatment of hyperuricemia and gout. wikipedia.org

Investigations into various pterin (B48896) derivatives have demonstrated their capacity to inhibit xanthine oxidase. For instance, neopterin and biopterin (B10759762) have been shown to suppress urate formation from xanthine. nih.govtandfonline.com Xanthopterin, another related pteridine, exhibits a significant inhibitory effect on urate formation. nih.govtandfonline.com Given that this compound shares the core pteridine structure, it is plausible that it could also interact with the active site of xanthine oxidase, potentially acting as a competitive or non-competitive inhibitor. However, without direct experimental evidence, this remains a hypothesis. The inhibitory activity of pterins appears to be dependent on their specific chemical structures. nih.govtandfonline.com

Inhibition of Urate Formation by Pterin Derivatives
Pterin DerivativeConcentration (µM)Inhibition of Urate Formation (%)Reference
Neopterin200~90 nih.govtandfonline.com
Biopterin200~90 nih.govtandfonline.com
XanthopterinNot specified~80 nih.govtandfonline.com
7,8-Dihydroneopterin200~40 nih.govtandfonline.com
5,6,7,8-Tetrahydrobiopterin200~40 nih.govtandfonline.com
LeucopterinNot specifiedWeak nih.govtandfonline.com

This compound's potential to modulate other enzymes within the pteridine metabolic network, such as pteridine reductase and sepiapterin reductase, is an area of active research interest, though direct evidence is limited. Pteridine reductases are a family of enzymes responsible for the reduction of oxidized pterins to their biologically active tetrahydro forms. Sepiapterin reductase is a key enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several aromatic amino acid hydroxylases.

Given that this compound is structurally analogous to other pteridines that are substrates for these enzymes, it is conceivable that it could act as a competitive inhibitor or an allosteric modulator. The modulation of these enzymes would have significant downstream effects on cellular processes that depend on reduced pterin cofactors, such as neurotransmitter synthesis and nitric oxide production. However, further biochemical studies are required to elucidate the specific interactions, if any, between this compound and these pteridine-related enzymes.

Role as a Metabolite or Degradation Product in Pteridine Metabolism Studies

This compound and its derivatives, such as 6-hydroxylumazine, have been identified as metabolites or degradation products within the broader pteridine metabolic pathway. nih.govnih.gov Studies utilizing a progressive isogenic breast cancer cell model have demonstrated that lumazines can be formed and are metabolized by these cells. nih.govnih.gov

In this cancer model, the metabolism of several pteridines, including pterin, xanthopterin, sepiapterin, and lumazine (B192210) itself, was observed. nih.govnih.gov Notably, the levels of 6-hydroxylumazine were found to be positively correlated with tumorigenicity upon folic acid dosing, suggesting a dysregulation of pteridine metabolism in cancer cells. mst.edu This finding points to the potential of lumazine derivatives as biomarkers in cancer research. mst.edu The formation of lumazines from pterins is attributed to the action of pterin deaminase. nih.gov

Pteridines Metabolized in a Progressive Breast Cancer Cell Model
Metabolized PteridineObserved in StudyReference
PterinYes nih.govnih.gov
XanthopterinYes nih.govnih.gov
SepiapterinYes nih.govnih.gov
LumazineYes nih.govnih.gov
6-HydroxylumazineYes nih.govnih.govmst.edu

Investigations into Cellular Processes and Signaling in Model Organisms (e.g., Dictyostelium discoideum aggregation and extracellular fluorescence)

The social amoeba Dictyostelium discoideum serves as a valuable model organism for studying cellular processes such as chemotaxis and aggregation. Pteridines, including folate, are known chemoattractants for the vegetative amoebae of this organism. nih.gov Research has shown that lumazine, which is a deaminated form of pterin, can inhibit the chemotactic response of D. discoideum towards pterin, but not towards folic acid. nih.gov This suggests the presence of distinct receptors for pterin and folic acid and indicates a specific role for lumazine in modulating chemosensory pathways. nih.gov

While the role of pteridines in the chemotaxis and aggregation of D. discoideum is established, the specific involvement of this compound in extracellular fluorescence in this organism is not well-defined. Pterin derivatives are known for their fluorescent properties, and it is plausible that extracellular pteridines, potentially including this compound, could contribute to fluorescent signals observed during the life cycle of D. discoideum. However, further research is needed to confirm and characterize this role.

Mechanistic Insights into Unconjugated Pteridine Networks

Unconjugated pteridines, a class of heterocyclic compounds that includes this compound, are integral components of complex cellular networks involved in a variety of biological processes. researchgate.net These networks are crucial for redox homeostasis, one-carbon metabolism, and the synthesis of essential cofactors like tetrahydrobiopterin (BH4). researchgate.netresearchgate.net

This compound, as an oxidized pterin-like molecule, likely participates in the redox dynamics of the unconjugated pteridine network. The interconversion between different oxidation states of pteridines is a key feature of their function, allowing them to act as electron donors or acceptors in various enzymatic reactions. researchgate.net While the precise mechanistic role of this compound within these networks is still under investigation, its chemical structure suggests it could influence cellular signaling pathways by modulating the levels of other pteridine derivatives or by directly interacting with pterin-binding proteins. The study of these networks is critical for understanding the pathophysiology of diseases where pteridine metabolism is dysregulated. researchgate.net

Methodological Considerations for Biolumazine Research

Development of Robust Analytical Methods for Research Matrices

Accurate quantification and identification of biolumazine and related pteridines in various research matrices, such as biological fluids or complex chemical mixtures, require the development and optimization of sophisticated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a cornerstone technique for this purpose. These methods allow for the simultaneous detection and quantification of multiple pteridine (B1203161) derivatives with high sensitivity and specificity rsc.orgacs.orgunex.esnih.govmdpi.com.

Developing these methods involves several critical steps:

Sample Preparation: Effective sample preparation is crucial to remove interfering substances and concentrate analytes. Techniques like Solid Phase Extraction (SPE) are commonly employed for cleaning up complex matrices like tomato extracts or biological fluids rsc.orgunex.es. For biological samples such as urine, a "dilute-and-shoot" approach coupled with LC-MS/MS has been developed for pteridine profiling, simplifying sample handling while maintaining sensitivity mdpi.com.

Chromatographic Separation: Optimized mobile phases, stationary phases (e.g., ion-exchange columns), flow rates, and column temperatures are essential for achieving adequate separation of pteridines, which often have similar chemical structures researchgate.netresearchgate.netnih.gov.

Detection and Quantification: LC-MS/MS offers superior sensitivity and selectivity compared to UV or fluorescence detection alone, enabling the detection of pteridines at low concentrations rsc.orgacs.orgunex.esnih.gov. Methods often involve optimizing ionization modes (e.g., ESI-positive) and monitoring specific precursor-to-product ion transitions for quantification acs.org. Validation of these methods, including linearity, sensitivity (LOD/LOQ), selectivity, and trueness, is paramount to ensure reliable results acs.orgmdpi.comich.orgparticle.dk.

Strategies for Impurity Profiling of Pteridine-Derived Research Standards and Intermediates

Ensuring the purity and quality of pteridine research standards and intermediates is critical for the reproducibility of experimental results. Strategies for impurity profiling are essential, particularly for compounds like sapropterin (B162354), which is used in pharmaceutical applications researchgate.netmetu.edu.trnih.govresearchgate.net.

Key strategies include:

Chromatographic Techniques: HPLC, often coupled with UV or MS detection, is the primary method for separating and quantifying impurities in pteridine standards researchgate.netmetu.edu.trnih.govresearchgate.net. Methods are developed to achieve adequate resolution between the main compound and potential by-products or degradation products. For instance, RP-HPLC with specific mobile phases and columns has been defined for separating and quantifying impurities in sapropterin researchgate.net.

Mass Spectrometry (MS): High-resolution MS (HRMS) and MS/MS provide detailed information for identifying and characterizing unknown impurities by determining their molecular weight and fragmentation patterns nih.gov.

Forced Degradation Studies: These studies involve exposing the compound to stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to identify potential degradation products that may arise during storage or processing ich.org. This information is vital for developing stability-indicating analytical methods.

Reference Standards: The use of well-characterized reference standards, including primary and secondary standards, is crucial for method validation and accurate quantification of impurities lgcstandards.com.

Integration of Multi-Omics Approaches in this compound Research

The study of this compound and its role within cellular metabolic networks can be significantly advanced through the integration of multi-omics approaches. These approaches, which include genomics, transcriptomics, proteomics, metabolomics, and lipidomics, provide a comprehensive view of biological systems and their responses to various conditions unibo.itnih.govnih.govnih.gov.

Key aspects of integrating multi-omics in pteridine research include:

Metabolomics for Pteridine Profiling: Metabolomics, particularly untargeted metabolomic profiling, allows for the broad detection and quantification of intracellular and extracellular pteridines. Techniques like HPLC-QTOF MS have been developed for high-throughput intracellular pteridinic profiling, enabling the monitoring of numerous pteridine derivatives in cellular samples nih.gov. This approach can reveal alterations in pteridine metabolism associated with disease states or experimental treatments mdpi.comnih.govnih.gov.

Systems Biology Integration: By combining data from different omics layers, systems biology approaches can elucidate complex metabolic pathways and regulatory networks. For example, integrating metabolomics with genomics can help identify key enzymes and genes involved in pteridine biosynthesis or degradation d-nb.inforesearchgate.netplos.orgmdpi.comwur.nl. This holistic view can uncover novel insights into the functional roles of pteridines, including this compound, in cellular processes.

Quality Assurance in Omics: For robust multi-omics data, stringent quality assurance (QA) and quality control (QC) practices are essential. This includes using validated analytical methods, incorporating internal standards, performing regular system suitability tests, and ensuring data reproducibility nist.govaoac.org.

Q & A

Basic Research Questions

Q. How to design initial experiments for studying Biolumazine's biochemical properties?

  • Methodological Answer : Begin with hypothesis-driven experiments focusing on core properties (e.g., fluorescence intensity, stability in buffer systems). Use factorial designs to test variables like pH, temperature, and cofactor dependencies. Reference established protocols for compound characterization (e.g., NMR, HPLC) to ensure reproducibility . Include controls for autofluorescence and photobleaching, and validate measurements using triplicate trials with statistical power analysis .

Q. What strategies are effective for conducting a literature review on novel compounds like this compound?

  • Methodological Answer : Use interdisciplinary databases (e.g., PubMed, SciFinder) with Boolean operators to combine terms like "bioluminescence pathways" and "enzyme-substrate kinetics." Prioritize primary literature from journals with rigorous peer review (e.g., Med. Chem. Commun.). Track citation networks to identify foundational studies and recent advancements . Critically evaluate sources for conflicts of interest or methodological flaws, such as small sample sizes or unreported negative results .

Q. What are the best practices for synthesizing this compound in a laboratory setting?

  • Methodological Answer : Follow stepwise protocols for luciferin analog synthesis, optimizing reaction conditions (e.g., solvent polarity, catalyst concentration) via kinetic studies. Characterize intermediates using mass spectrometry and UV-Vis spectroscopy. For novel derivatives, provide full spectral data and purity assessments (>95% by HPLC) in supplementary materials . Document failed attempts to inform future troubleshooting .

Q. How to validate the purity and structural integrity of this compound using standard biochemical techniques?

  • Methodological Answer : Combine orthogonal methods:

  • Chromatography : HPLC with photodiode array detection to confirm retention time and peak homogeneity .
  • Spectroscopy : Compare NMR shifts with reference libraries; use FTIR for functional group verification .
  • Biological Assays : Test activity in luciferase reporter systems to confirm functional integrity .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct systematic comparisons under physiologically relevant conditions (e.g., serum protein interference, redox gradients). Use compartmental modeling to assess bioavailability differences. Reconcile discrepancies by analyzing metabolite profiles via LC-MS and adjusting delivery systems (e.g., nanoparticle encapsulation) . Publish negative results to mitigate publication bias .

Q. What methodologies optimize this compound's stability under varying physiological conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring. Identify degradation pathways (e.g., oxidation, hydrolysis) using mass spectrometry. Engineer derivatives with stabilized electron configurations or protective functional groups (e.g., methylated analogs). Validate improvements in ex vivo tissue models .

Q. How to integrate multi-omics approaches in studying this compound's mechanism of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq of treated cells), proteomics (SILAC labeling), and metabolomics (untargeted LC-MS) to map pathway interactions. Use bioinformatics tools (e.g., STRING, KEGG) to identify enriched networks. Validate hypotheses with CRISPR knockouts of candidate genes . Address data complexity through dimensionality reduction techniques (e.g., PCA) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients. Use ANOVA with post-hoc corrections for multi-group comparisons. For high-throughput data, employ machine learning (e.g., random forests) to detect subtle patterns. Report confidence intervals and effect sizes to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.